molecular formula C12H12N2O B2516095 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone CAS No. 2408958-47-2

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone

Cat. No. B2516095
CAS RN: 2408958-47-2
M. Wt: 200.241
InChI Key: KJVREDHQQLDRMI-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone is a compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound under discussion is structurally related to various pyrazolone derivatives that have been synthesized and characterized in recent studies.

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves the reaction of appropriate hydrazines with β-ketoesters or β-diketones to form the pyrazolone ring. Although the specific synthesis of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone is not detailed in the provided papers, similar compounds have been synthesized and characterized by spectroscopic techniques, including NMR and IR spectra, and their structures confirmed by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For instance, the related compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one crystallizes in the monoclinic system and exhibits cohesive weak C-H···π interactions among neighboring molecules . These structural insights are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, including electrophilic and nucleophilic attacks, due to the presence of reactive sites such as the carbonyl group and nitrogen atoms. The molecular electrostatic potential (MEP) studies indicate that the negative regions are mainly localized over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The vibrational spectra, including FT-IR, provide information about the functional groups present in the molecule. The HOMO-LUMO analysis helps in understanding the charge transfer within the molecule, which is important for predicting its reactivity and stability. The nonlinear optical properties, such as hyperpolarizability, are also evaluated to determine the potential of these compounds in nonlinear optics . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared, with one compound exhibiting moderate inhibitory activity against Gibberella zeae (Liu et al., 2012). Similarly, the synthesis of diarylpyrazoles containing a phenylsulphone or carbonitrile moiety has been reported, where one compound showed high anti-inflammatory activity compared to indomethacin (Nassar et al., 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone derivatives. A series of 3,4-substituted pyrazoles showed significant antibacterial properties on both Gram-positive and Gram-negative bacteria, with some compounds displaying high sensitivity against selected microbes (Akula et al., 2019). Another study synthesized diversely substituted derivatives, which exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with certain compounds being more potent (Raju et al., 2016).

Insecticidal Evaluation

Research on pyrazole-based tetrahydropyrimidine derivatives highlighted their potential in insecticidal applications. One study synthesized a compound by Biginelli reaction, which exhibited 100% mortality against Nilaparvata lugens and Mythimna separata, demonstrating the significant insecticidal activity of these derivatives (Halim et al., 2020).

Electronic Structure and Molecular Docking

Investigations into the electronic structure and molecular docking of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone derivatives have been conducted to understand their biochemical interactions. Studies have utilized FT-IR, NBO, HOMO-LUMO, and MEP analysis to investigate the optimized molecular structure and vibrational frequencies of these compounds. Molecular docking studies have suggested their potential inhibitory activity against targets like TPII, indicating their role as anti-neoplastic agents (Mary et al., 2015).

Future Directions

The future directions for research on “1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone” and other pyrazole derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone may also interact with various biological targets.

Mode of Action

Similar compounds, such as pyrazoline derivatives, have been found to exhibit a wide range of biological activities . This suggests that 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone may interact with its targets in a manner that leads to various biological effects.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone may affect multiple biochemical pathways leading to a variety of downstream effects.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone may also lead to various molecular and cellular effects.

properties

IUPAC Name

1-[1-(2-methylphenyl)pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-7-11(13-14)10(2)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVREDHQQLDRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone

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